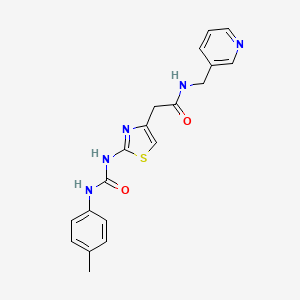

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-4-6-15(7-5-13)22-18(26)24-19-23-16(12-27-19)9-17(25)21-11-14-3-2-8-20-10-14/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNPJUFLYQVLNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-3-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a thiazole ring, a pyridine moiety, and a urea functional group, which are known to contribute to its biological activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing thiazole and urea linkages have shown promising results in inhibiting the growth of breast, colon, and lung cancer cell lines. The specific mechanisms of action often involve interference with cellular pathways critical for tumor growth and survival.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.

- Induction of Apoptosis : Some derivatives lead to programmed cell death in cancer cells.

- Cell Cycle Arrest : Certain structural analogs cause cell cycle arrest at specific phases, preventing further division.

Case Studies

- Antiproliferative Activity : A study evaluated the antiproliferative activity of thiazole derivatives against various cancer cell lines. Compounds with similar structures to this compound demonstrated GI50 values ranging from 1.7 μM to 25.1 μM across different cell lines, indicating potent activity .

- Inhibition Studies : Research on structurally related compounds has shown that they can inhibit GSK-3β activity significantly at low concentrations (IC50 values around 140 nM), suggesting that this compound may also exhibit similar inhibitory effects .

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-435 | 15.1 | Apoptosis induction |

| Compound B | EKVX | 21.5 | Cell cycle arrest |

| N-(pyridin-3...) | Various | 1.7 - 25.1 | Enzyme inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs, such as those reported in , share the thiazole-acetamide scaffold but differ in substituents. Key comparisons include:

Substituent Analysis

- Thiazole Ring Modifications: Target Compound: Features a pyridin-3-ylmethyl group at the thiazole’s N-position. Analog 107a (): Substituted with a 4-methyl group on the thiazole ring and a p-tolylacetamide side chain . Analog 107m (): Incorporates a 3-chlorophenyl group on the thiazole and a 3,4-dimethylphenoxyacetamide side chain .

Acetamide/Ureido Linkages :

- Aromatic Substituents: Target Compound: p-Tolyl group (electron-donating methyl) via urea. Analogs: Variants include m-tolyl (107b), 3-chlorophenyl (107m), and phenoxy groups (107e) .

Data Table: Structural and Activity Comparison

*Specific MIC data for the target compound is unavailable in provided evidence.

Research Findings and Mechanistic Insights

- Pyridine vs. Phenyl Groups : The pyridin-3-ylmethyl group may engage in π-π stacking or hydrogen bonding, a feature absent in phenyl-substituted analogs like 107a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.